N-(3,4-dichlorophenyl)-N'-(2-isopropylphenyl)urea
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Overview
Description
N-(3,4-dichlorophenyl)-N'-(2-isopropylphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the family of substituted urea herbicides and has been in use since the 1960s. In
Mechanism of Action
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on aquatic organisms, including fish, algae, and invertebrates. It can accumulate in the tissues of these organisms, leading to long-term exposure and potential harm. Diuron has also been found to have endocrine-disrupting effects on fish, affecting their reproductive systems.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide that is readily available and inexpensive. It is easy to handle and can be used in a variety of experimental setups. However, diuron has limitations in terms of its specificity, as it can affect a broad range of plants, making it difficult to use in experiments that require precise control over plant growth.
Future Directions
There are several future directions for the study of diuron. One area of research is the development of more specific herbicides that can target only the weeds that need to be controlled, reducing the potential harm to non-target organisms. Another area of research is the study of diuron's potential use in cancer treatment, as it has shown promising results in vitro. Additionally, more research is needed to understand the long-term effects of diuron exposure on aquatic organisms and the environment.
Synthesis Methods
Diuron can be synthesized by reacting 3,4-dichloroaniline with isopropylphenyl isocyanate in the presence of a base. The reaction yields diuron as a white crystalline solid with a melting point of 158-159°C.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-propan-2-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10(2)12-5-3-4-6-15(12)20-16(21)19-11-7-8-13(17)14(18)9-11/h3-10H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHHEAAQTWYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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